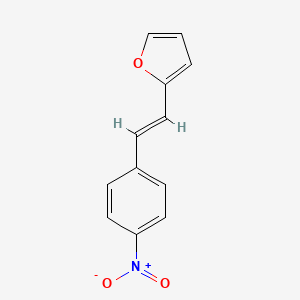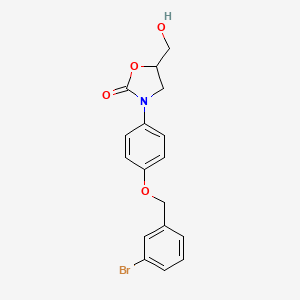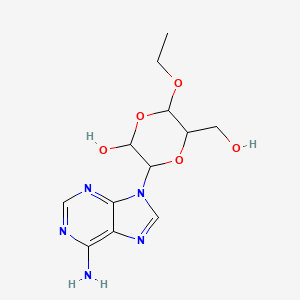
5-Methyl-3-phenyl-1-(propan-2-yl)dihydropyrimidine-2,4(1h,3h)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Isopropyl-5-methyl-3-phenyldihydropyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the class of dihydropyrimidines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Isopropyl-5-methyl-3-phenyldihydropyrimidine-2,4(1H,3H)-dione typically involves the Biginelli reaction, which is a three-component condensation reaction. The reaction involves an aldehyde, a β-keto ester, and urea or thiourea under acidic conditions.
Example Reaction:
Reactants: Benzaldehyde, ethyl acetoacetate, and urea.
Conditions: Acidic catalyst (e.g., hydrochloric acid), reflux, and solvent (e.g., ethanol).
Product: 1-Isopropyl-5-methyl-3-phenyldihydropyrimidine-2,4(1H,3H)-dione.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the Biginelli reaction for large-scale synthesis. This includes using continuous flow reactors, optimizing reaction conditions, and employing catalysts that enhance yield and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
1-Isopropyl-5-methyl-3-phenyldihydropyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding pyrimidine derivatives.
Reduction: Formation of dihydropyrimidine derivatives.
Substitution: Nucleophilic substitution reactions at the phenyl ring or the dihydropyrimidine core.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Use of nucleophiles like amines or halides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine derivatives, while reduction may yield dihydropyrimidine derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Used in the synthesis of agrochemicals or pharmaceuticals.
Mécanisme D'action
The mechanism of action of 1-Isopropyl-5-methyl-3-phenyldihydropyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by inhibiting enzyme activity, modulating receptor function, or altering signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Dimethyl-5-phenyl-2,4-dihydropyrimidine-2,4-dione: Similar structure with different substituents.
1-Isopropyl-3-methyl-5-phenyl-2,4-dihydropyrimidine-2,4-dione: Similar structure with different substituents.
Uniqueness
1-Isopropyl-5-methyl-3-phenyldihydropyrimidine-2,4(1H,3H)-dione is unique due to its specific substituents, which may confer distinct biological activities or chemical reactivity compared to similar compounds.
Propriétés
Numéro CAS |
6297-66-1 |
|---|---|
Formule moléculaire |
C14H18N2O2 |
Poids moléculaire |
246.30 g/mol |
Nom IUPAC |
5-methyl-3-phenyl-1-propan-2-yl-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C14H18N2O2/c1-10(2)15-9-11(3)13(17)16(14(15)18)12-7-5-4-6-8-12/h4-8,10-11H,9H2,1-3H3 |
Clé InChI |
WSQAOYQGVWQUDL-UHFFFAOYSA-N |
SMILES canonique |
CC1CN(C(=O)N(C1=O)C2=CC=CC=C2)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Isoxazolecarboxamide, N-hydroxy-5-[[(3-methoxyphenyl)thio]methyl]-](/img/structure/B12915574.png)
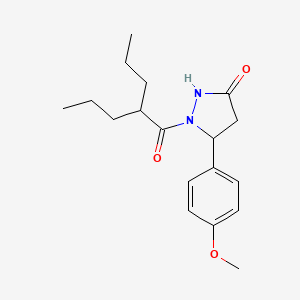
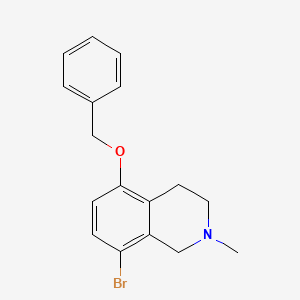

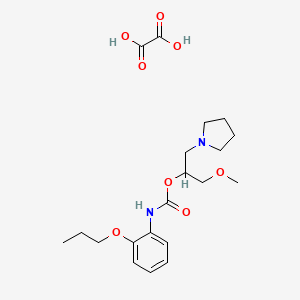


![3-[4-Chlorobenzal]-6-trifluoromethyloxindole](/img/structure/B12915628.png)
